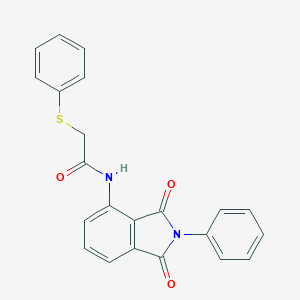

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

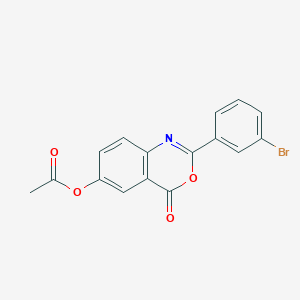

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate (DMQX) is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is a key player in the central nervous system. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate is a potent and selective antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast excitatory synaptic transmission in the central nervous system. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate binds to the receptor's ion channel pore and blocks the influx of cations, such as calcium and sodium, which are essential for the depolarization of the postsynaptic membrane. This blockage of the ion channel leads to the inhibition of excitatory synaptic transmission and the reduction of neuronal excitability.

Biochemical and Physiological Effects:

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents, increase the threshold for synaptic plasticity, and reduce the susceptibility to excitotoxicity. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.

Advantages and Limitations for Lab Experiments

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has several advantages as a research tool. It is a potent and selective antagonist of the ionotropic glutamate receptor, which allows for the investigation of the specific role of glutamate receptors in various physiological and pathological conditions. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate is also relatively stable and easy to handle, which makes it a convenient research tool. However, Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate also has some limitations. It has a relatively short half-life, which limits its use in long-term experiments. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been extensively used in scientific research, and there are several future directions for its use. One potential direction is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of more selective antagonists of the ionotropic glutamate receptor, which can further improve our understanding of the role of glutamate receptors in the central nervous system. Additionally, the development of more stable and long-lasting antagonists of the ionotropic glutamate receptor can expand the use of Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate in long-term experiments.

Synthesis Methods

The synthesis of Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate is a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichloroquinoxaline with dimethyl malonate to obtain 2,3-bis(dimethylamino)quinoxaline. The second step involves the reaction of the obtained product with paraformaldehyde to obtain Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate. The synthesis of Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been described in detail in various scientific publications.

Scientific Research Applications

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions. Glutamate receptors are the most abundant type of neurotransmitter receptors in the central nervous system and play a crucial role in synaptic transmission, plasticity, and neuronal excitotoxicity. Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

Product Name |

Dimethyl 1-formyl-4-methyl-1,2,3,4-tetrahydro-2,3-quinoxalinedicarboxylate |

|---|---|

Molecular Formula |

C14H16N2O5 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

dimethyl 1-formyl-4-methyl-2,3-dihydroquinoxaline-2,3-dicarboxylate |

InChI |

InChI=1S/C14H16N2O5/c1-15-9-6-4-5-7-10(9)16(8-17)12(14(19)21-3)11(15)13(18)20-2/h4-8,11-12H,1-3H3 |

InChI Key |

FXVLSRCLJNYAFQ-UHFFFAOYSA-N |

SMILES |

CN1C(C(N(C2=CC=CC=C21)C=O)C(=O)OC)C(=O)OC |

Canonical SMILES |

CN1C(C(N(C2=CC=CC=C21)C=O)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)

![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)

![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)

![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)